Varenicline hydrochloride

Catalog No.
S003978
CAS No.
230615-23-3
M.F
C13H15Cl2N3
M. Wt
284.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Varenicline hydrochloride

CAS Number

230615-23-3

Product Name

Varenicline hydrochloride

IUPAC Name

(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

InChI

InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/t8-,9+;;

InChI Key

NZVVYNGXLGJKCW-DRJPZDRJSA-N

SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Synonyms

(6R)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl.Cl

Description

Varenicline Hcl(CP 526555;Champix) is a nicotinic receptor partial agonist; it stimulates nicotine receptors more weakly than nicotine itself does.IC50 value:Target: nAChRVarenicline(CP 526555; Champix; Chantix) is a prescription medication used to treat smoking addiction. As a partial agonist it both reduces cravings for and decreases the pleasurable effects of cigarettes and other tobacco products. Through these mechanisms Varenicline(CP 526555; Champix; Chantix) can assist some patients to quit smoking.

Vaping Cessation

Alcohol Dependence Treatment

Nicotine Addiction Treatment

Dry Eye Syndrome Treatment

Treatment of Opioid Dependence

    Application Summary: Varenicline has been investigated for its potential use in the treatment of opioid dependence.

Treatment of Cocaine Dependence

    Application Summary: Similar to its potential use in opioid dependence, varenicline has also been investigated for its potential use in the treatment of cocaine dependence.

Varenicline hydrochloride is a medication primarily used for smoking cessation and the treatment of dry eye syndrome. It acts as a partial agonist at nicotinic acetylcholine receptors, particularly the alpha-4 beta-2 subtype. By activating these receptors, varenicline stimulates the release of dopamine in the brain's reward center, helping to alleviate cravings and withdrawal symptoms associated with nicotine addiction. The chemical formula for varenicline is C13H13N3C_{13}H_{13}N_{3}, with a molar mass of approximately 211.268 g/mol .

Varenicline acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype []. These receptors are found in the brain and play a crucial role in the rewarding and reinforcing effects of nicotine. When nicotine binds to these receptors, it triggers the release of dopamine, a neurotransmitter associated with pleasure and reward. Varenicline partially activates these receptors, providing a weaker dopamine response compared to nicotine. This weaker activation can still help reduce cravings and withdrawal symptoms while minimizing the pleasurable effects associated with smoking.

Varenicline is generally well-tolerated, but some common side effects include nausea, insomnia, abnormal dreams, and headache []. In rare cases, varenicline may be associated with serious neuropsychiatric events, such as suicidal ideation, depression, and aggression []. It's crucial to consult a healthcare professional before using varenicline to assess potential risks and benefits.

Data on Toxicity:

  • Varenicline has an LD50 (lethal dose for 50% of test subjects) of 1300 mg/kg in rats.
Starting from precursors derived from natural sources or synthetic routes. The process generally includes:

  • Formation of Key Intermediates: Initial steps involve creating bicyclic structures that are precursors to the final product.
  • Cyclization Reactions: These reactions help in forming the tricyclic structure characteristic of varenicline.
  • Hydrochloride Salt Formation: The final step typically involves converting the base form into its hydrochloride salt for improved solubility and stability .

Specific synthetic pathways have been documented in various studies, emphasizing the importance of controlling reaction conditions to minimize impurities.

Varenicline's primary biological activity involves its role as a partial agonist at nicotinic acetylcholine receptors. This action results in:

  • Dopamine Release: Varenicline activates the alpha-4 beta-2 receptors, leading to a moderate release of dopamine, which helps reduce cravings for nicotine.
  • Withdrawal Symptom Management: By partially stimulating these receptors, varenicline mitigates withdrawal symptoms during smoking cessation .
  • Antagonistic Effects: It competes with nicotine for binding sites on the alpha-4 beta-2 receptors, thereby reducing nicotine's reinforcing effects when a person smokes .

Varenicline is primarily used for:

  • Smoking Cessation: It is marketed under brand names such as Chantix and Champix. Clinical studies have demonstrated its effectiveness in helping individuals quit smoking by reducing cravings and withdrawal symptoms.
  • Dry Eye Syndrome: Recent investigations suggest varenicline may also be effective in treating dry eye disease by acting on nicotinic receptors in the nasal cavity to stimulate tear production .

Varenicline has been studied for its interactions with various neurotransmitter systems:

  • Nicotinic Acetylcholine Receptors: It shows high affinity for alpha-4 beta-2 and alpha-6 beta-2 receptors, influencing dopamine release and addiction pathways.
  • Serotonin Receptors: Research indicates that varenicline may interact with serotonin receptors (specifically 5-HT3), affecting mood and behavior .
  • Drug Interactions: Varenicline may alter the pharmacokinetics of other drugs, such as chromium excretion rates, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with varenicline:

Compound NameTypeMechanism of ActionUnique Features
CytisineNicotine receptor agonistFull agonist at nicotinic receptorsNatural compound derived from plant sources
BupropionAntidepressantNorepinephrine-dopamine reuptake inhibitorPrimarily used as an antidepressant and smoking aid
NicotineNicotine receptor agonistFull agonist at nicotinic receptorsHighly addictive; strong reinforcement effects
AcetylcholineNeurotransmitterFull agonist at all nicotinic receptorsEndogenous neurotransmitter involved in muscle activation

Varenicline's uniqueness lies in its partial agonistic properties at specific nicotinic receptor subtypes, which allows it to reduce cravings without producing the full effects associated with nicotine addiction . This mechanism differentiates it from other compounds that either fully activate or block these receptors.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

283.0643029 g/mol

Monoisotopic Mass

283.0643029 g/mol

Heavy Atom Count

18

UNII

FW5Z3M5N2Y

Dates

Modify: 2023-09-12
[1]. Kikkawa, H.; Maruyama, N.; Fujimoto, Y.; Hasunuma, T. Single- and multiple-dose pharmacokinetics of the selective nicotinic receptor partial agonist, varenicline, in healthy Japanese adult smokers. Journal of Clinical Pharmacology (2011), 51(4), 527-537.
[2]. Krebs P, Sherman SE. Review: Varenicline for tobacco cessation does not increase CV serious adverse events. Ann Intern Med. 2012 Aug 21;157(4):JC2-2.
[3]. Pachas GN, Cather C, Pratt SA et al. Varenicline for Smoking Cessation in Schizophrenia: Safety and Effectiveness in a 12-Week, Open-Label Trial. J Dual Diagn. 2012;8(2):117-125.
[4]. Bordia T, Hrachova M, Chin M et al. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. J Pharmacol Exp Ther. 2012 Aug;342(2):327-34.

Explore Compound Types